N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
Overview
Description
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a piperazine ring, a phenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the piperazine ring.
Formation of the Methanesulfonamide Moiety: The methanesulfonamide group can be introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-oxo-1-(4-methylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
- N-[1-oxo-1-(4-ethylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
Uniqueness
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-21(26(30)28-19-17-27(18-20-28)22-9-5-3-6-10-22)29(34(2,31)32)23-13-15-25(16-14-23)33-24-11-7-4-8-12-24/h3-16,21H,17-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIFLOVZBYLJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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